![molecular formula C21H17Cl2N3 B3036486 1-(4-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 344278-92-8](/img/structure/B3036486.png)
1-(4-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole
Overview
Description
1-(4-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (CBP-DMBI) is an organic compound with a wide range of applications in the scientific field. CBP-DMBI is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure. This compound has been studied extensively in recent years due to its unique structure and potential applications in various scientific fields.
Scientific Research Applications
Chemistry and Properties
1-(4-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a compound with potential interest in the field of coordination chemistry and ligand design. Studies have explored the chemistry and properties of similar benzimidazole compounds, focusing on their preparation, spectroscopic properties, and biological activities. These compounds are known for their versatility in forming complex compounds with a range of properties, including magnetic and electrochemical activities, which could suggest potential applications in materials science and biochemistry (Boča, Jameson, & Linert, 2011).
Synthesis and Impurities
Research on the synthesis of related benzimidazole compounds, such as omeprazole, has provided insights into novel synthesis methods and the handling of pharmaceutical impurities. These studies are crucial for the development of benzimidazole-based drugs, where the control of impurities plays a significant role in the drug's safety and efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Optoelectronic Materials
Benzimidazole derivatives, including compounds with similar structures to 1-(4-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole, have been studied for their applications in optoelectronics. These compounds are incorporated into π-extended conjugated systems for the creation of novel materials used in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The electroluminescent properties of these materials are of particular interest for the development of advanced optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological Activities
The biological activities of benzimidazole compounds have been extensively reviewed, focusing on their antihypertensive, diuretic, anorectic, and thermoregulating effects. These studies highlight the potential of benzimidazole derivatives in medicinal chemistry and pharmacology, where their diverse biological actions can be harnessed for therapeutic applications (Hsu, Ming‐Kuan Hu, & Kang-chien Liu, 2005).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3/c1-13-10-18-19(11-14(13)2)26(12-15-5-7-16(22)8-6-15)21(25-18)17-4-3-9-24-20(17)23/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORJYFZZHARLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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